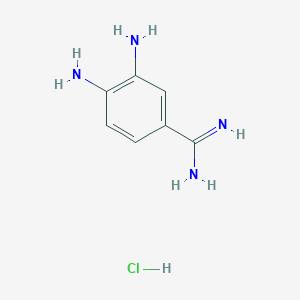

3,4-Diaminobenzimidamide hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,4-diaminobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,8-9H2,(H3,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALOATHCWHOMCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Transformative Chemistry of 3,4 Diaminobenzimidamide Hydrochloride

Regioselective and Stereoselective Synthesis Approaches to 3,4-Diaminobenzimidamide (B1311413) Hydrochloride

The synthesis of 3,4-Diaminobenzimidamide hydrochloride is not prominently documented, necessitating a discussion of plausible synthetic routes based on established organic chemistry principles. A logical approach involves the preparation of a substituted o-phenylenediamine (B120857) precursor followed by the formation of the amidine moiety.

A viable synthetic pathway could commence with 3,4-dinitrobenzonitrile. The challenge in this route lies in the regioselective reduction of one nitro group in the presence of the other. Classical methods for the reduction of nitroarenes, such as using tin or stannous chloride in hydrochloric acid, or zinc dust in alkaline solutions, could be optimized to achieve monoreduction. orgsyn.org Catalytic hydrogenation with specific catalysts and controlled conditions might also afford the desired 3-amino-4-nitrobenzonitrile (B113395) intermediate.

Once the aminonitro intermediate is secured, the amidine function can be installed. The Pinner reaction is a classic and effective method for converting nitriles into amidines. wikipedia.org This reaction involves treating the nitrile with an alcohol in the presence of hydrogen chloride gas to form an imino ether hydrochloride salt (a Pinner salt). Subsequent treatment of this intermediate with ammonia (B1221849) in alcohol would yield the corresponding amidine. wikipedia.org The final step would be the reduction of the remaining nitro group to an amine, which could be achieved through various standard reduction methods, to furnish 3,4-Diaminobenzimidamide. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

An alternative strategy would start from 3,4-diaminobenzonitrile (B14204). This precursor could potentially be synthesized from the reduction of 3,4-dinitrobenzonitrile. The direct conversion of the nitrile group in 3,4-diaminobenzonitrile to the amidine would require careful control of reaction conditions to avoid side reactions involving the two nucleophilic amino groups. Lewis acids like aluminum trichloride (B1173362) have been shown to promote the direct amination of nitriles. wikipedia.org

Regioselectivity is a key consideration in these synthetic schemes, particularly in the selective reduction of dinitro compounds or the selective protection of one amino group if derivatization is desired before amidine formation. Stereoselectivity is not a factor in the synthesis of the achiral 3,4-Diaminobenzimidamide itself.

Innovative Synthetic Routes to Analogues and Derivatives of 3,4-Diaminobenzimidamide Hydrochloride

The 3,4-diaminobenzimidamide core offers multiple sites for chemical modification, allowing for the synthesis of a wide array of analogues and derivatives. The two primary sites for derivatization are the vicinal amino groups on the aromatic ring and the amidine functional group.

The ortho-diamine functionality is a versatile handle for constructing fused heterocyclic systems.

Benzimidazoles: Condensation of the diamine with various aldehydes is a fundamental method to produce 2-substituted benzimidazoles. mdpi.commdpi.comresearchgate.net This reaction typically proceeds via the formation of an imine intermediate, followed by cyclization. mdpi.comresearchgate.net

Quinoxalines: Reaction with α-dicarbonyl compounds, such as benzil, leads to the formation of quinoxaline (B1680401) derivatives. youtube.com

Benzodiazepines: Condensation with β-dicarbonyl compounds or their equivalents can yield seven-membered 1,5-benzodiazepine rings. acs.org

The amino groups themselves can undergo reactions with various electrophiles. niscpr.res.in For instance, reaction with arylsulfonyl chlorides can lead to mono- or di-sulfonamide derivatives depending on the stoichiometry. niscpr.res.in

The amidine group also presents opportunities for derivatization. As strong bases, amidines readily form salts. wikipedia.orgsemanticscholar.org The nitrogen atoms of the amidine can be targeted for N-alkylation or N-arylation, although selectivity between the imino and amino nitrogens can be a challenge. The synthesis of N-sulfonyl amidines has also been reported through various methods. semanticscholar.org

A summary of potential derivatization reactions is presented below.

| Reaction Type | Reagent(s) | Product Class |

| Benzimidazole (B57391) Formation | Aldehydes (R-CHO) | 2-Substituted Benzimidazoles |

| Quinoxaline Formation | α-Dicarbonyls (R-CO-CO-R') | 2,3-Disubstituted Quinoxalines |

| Benzodiazepine Formation | β-Diketones | 1,5-Benzodiazepines |

| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | N-Sulfonylated Diamines |

| Amidine Alkylation | Alkyl Halides (R-X) | N-Alkyl Benzamidines |

Green Chemistry Principles in the Synthesis of Benzimidamide Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eijppr.com These principles can be readily applied to the synthesis of 3,4-Diaminobenzimidamide and its derivatives.

The synthesis of the o-phenylenediamine core can be approached through greener methods. For example, a novel iodine and copper co-catalyzed method allows for the direct conversion of cyclohexanones into substituted o-phenylenediamines using air as the terminal oxidant under mild conditions. rsc.orgrsc.org This avoids the use of pre-functionalized arenes and harsh nitration/reduction sequences. rsc.org

For the synthesis of derivatives, particularly benzimidazoles from the o-diamine core, numerous green methodologies have been developed.

Water as a Solvent: Water has been successfully used as a reaction medium for the chemoselective synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes, offering advantages in yield and work-up procedures. rsc.org

Catalysis: A variety of catalysts that align with green chemistry principles have been reported. These include reusable heterogeneous catalysts like supported gold nanoparticles (Au/TiO₂) which can promote the reaction of o-phenylenediamines and aldehydes under ambient conditions. mdpi.com Other green catalysts include Lewis acids like ZrOCl₂·8H₂O, ionic liquids, and even biocatalysts. mdpi.comeijppr.com Copper(II)-loaded alginate hydrogel beads have been developed as a recyclable and environmentally friendly catalyst for benzimidazole synthesis in a water-ethanol solvent at room temperature. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasonic irradiation have been employed to accelerate reactions, often reducing reaction times from hours to minutes and improving yields, sometimes under solvent-free conditions. mdpi.comgrowingscience.com

The table below highlights some green catalytic systems used for the synthesis of benzimidazole derivatives, which are analogous to reactions the 3,4-diaminobenzimidamide core could undergo.

| Catalyst System | Solvent/Conditions | Advantages | Reference(s) |

| Au/TiO₂ Nanoparticles | CHCl₃:MeOH / Ambient | High yield, reusability, mild conditions | mdpi.com |

| Iodine/Copper | Air as oxidant | Green oxidant, direct conversion from cyclohexanones | rsc.orgrsc.org |

| Cu(II)-Alginate Beads | Water-Ethanol / RT | Recyclable, biodegradable support, mild conditions | nih.gov |

| TBAF (Tetrabutylammonium fluoride) | Water / Ultrasound | High chemoselectivity, excellent yields | eijppr.com |

| [BMIM]HSO₄ (Ionic Liquid) | Microwave irradiation | High yield, reusable solvent/catalyst | mdpi.com |

Chemical Reactivity and Functional Group Interconversions of the 3,4-Diaminobenzimidamide Core

The chemical character of 3,4-Diaminobenzimidamide hydrochloride is dictated by the interplay of its three key functional components: the aromatic ring, the vicinal diamine, and the amidine group.

The o-phenylenediamine moiety is highly reactive towards reagents that can engage both amino groups in cyclization reactions. As mentioned in section 2.2, it readily reacts with carbonyl-containing compounds. Condensation with aldehydes and carboxylic acids (or their derivatives) is a hallmark reaction leading to benzimidazoles. mdpi.comeijppr.comcutm.ac.in Similarly, reactions with 1,2-dicarbonyls and 1,3-dicarbonyls provide access to quinoxalines and benzodiazepines, respectively. youtube.comacs.org The amino groups are nucleophilic and can participate in substitution and condensation reactions. niscpr.res.inmsu.edu

The amidine functional group, RC(=NR)NR₂, is one of the strongest organic bases due to the resonance stabilization of its protonated form, the amidinium ion. wikipedia.orgsemanticscholar.org This basicity is a defining feature of its reactivity. The amidine group can undergo hydrolysis, particularly under basic conditions, to yield the corresponding amide (3,4-diaminobenzamide). chemrxiv.org The rate of this hydrolysis is pH-dependent. chemrxiv.org The nitrogen atoms of the amidine can also serve as nucleophiles, reacting with electrophiles like alkyl halides or acyl chlorides. semanticscholar.orgresearchgate.net

Functional group interconversions can transform the core structure significantly.

Amidine to Amide: Hydrolysis converts the amidine to a primary amide. chemrxiv.org

Amine to Imine: The amino groups can react with aldehydes or ketones to form Schiff bases (imines) as intermediates in cyclization reactions. researchgate.net

Amine to Amide: Acylation of the amino groups with acid chlorides or anhydrides would yield mono- or di-amides.

Nitrile to Amidine (Reverse of Synthesis): While not a reaction of the title compound, the Pinner reaction represents the key interconversion from a nitrile to an amidine. wikipedia.org

The table below summarizes key reactions of the core's functional groups.

| Functional Group | Reagent Class | Reaction Type | Product Type |

| o-Phenylenediamine | Aldehydes, Carboxylic Acids | Condensation/Cyclization | Benzimidazoles |

| o-Phenylenediamine | 1,2-Dicarbonyls | Condensation/Cyclization | Quinoxalines |

| Amino Groups | Acyl Halides | Acylation | Amides |

| Amidine | Water/Base | Hydrolysis | Primary Amide |

| Amidine | Strong Acid | Protonation | Amidinium Salt |

| Amidine Nitrogens | Alkyl Halides | Alkylation | N-Alkyl Amidines |

Design and Synthesis of Advanced Precursors Utilizing 3,4-Diaminobenzimidamide Hydrochloride

The unique trifunctional nature of 3,4-Diaminobenzimidamide hydrochloride positions it as a valuable building block, or precursor, for the synthesis of more complex and functional materials.

One major application for o-phenylenediamines is in polymer science. The oxidative polymerization of o-phenylenediamine yields poly(o-phenylenediamine) (PoPD), a conductive polymer with a ladder-like phenazine (B1670421) structure. chalcogen.ronih.gov The presence of the amidine group in 3,4-Diaminobenzimidamide could be leveraged to create novel functionalized PoPDs. The amidine could be used to tune solubility, introduce sites for post-polymerization modification, or create cross-linked polymer networks. Such materials could find applications in sensors, electronic devices, and as anticorrosive agents. chalcogen.roresearchgate.net

The molecule is an excellent candidate for the synthesis of advanced heterocyclic systems. Its three reactive nitrogen centers can be used to construct polycyclic compounds. For example, it could serve as a precursor for ligands used in coordination chemistry. Both the o-diamine and the amidine moieties are known to coordinate with metal ions. sphinxsai.commdpi.com Ligands derived from this precursor could form stable complexes with transition metals, with potential applications in catalysis or materials science. mdpi.com

Furthermore, in the context of energetic materials, benzimidazole derivatives have been studied for their thermal stability and high-energy properties. nih.gov While this article does not delve into such applications, the dense nitrogen content and stable aromatic core of derivatives of 3,4-Diaminobenzimidamide suggest a potential area for theoretical exploration in materials science. nih.gov The ability to form extensive hydrogen-bonding networks via the amino and amidine groups could also be exploited in the design of supramolecular assemblies and functional organic materials.

Molecular Recognition and Supramolecular Assembly Involving 3,4 Diaminobenzimidamide Hydrochloride

Fundamental Principles of Molecular Recognition by Benzimidamide-Containing Systems

Molecular recognition is the specific, non-covalent binding between two or more molecules. This process is central to nearly all biological functions and is driven by a combination of thermodynamic and kinetic factors. nih.govnumberanalytics.com For benzimidamide-containing systems, including 3,4-Diaminobenzimidamide (B1311413), recognition is primarily mediated by a suite of non-covalent interactions such as hydrogen bonds, electrostatic forces, and van der Waals interactions. wikipedia.orgnih.gov

Investigation of Non-Covalent Interactions with Biomolecular Targets (e.g., DNA, RNA)

The primary biomolecular target for aromatic diamidines is double-stranded DNA. Their interaction is non-covalent, meaning it does not involve the formation of permanent chemical bonds, allowing for reversible binding. nih.gov The principal modes of non-covalent interaction are electrostatic interactions, groove binding, and intercalation. nih.gov While RNA can also be a target, the majority of research for this class of compounds has focused on DNA.

Aromatic diamidines are archetypal minor groove binders. researchgate.net They target the narrower of the two grooves in the DNA double helix, particularly in sequences rich in Adenine-Thymine (A-T) base pairs. acs.orgnih.gov The binding process involves the displacement of a structured "spine of hydration" from the minor groove, which provides a favorable entropic contribution to the binding energy. mdpi.com

The molecule orients itself within the groove to maximize favorable contacts. Key interactions include:

Hydrogen Bonding: The protonated amidine groups form direct or water-mediated hydrogen bonds with the electronegative atoms on the floor of the minor groove, specifically the N3 atom of adenine (B156593) and the O2 atom of thymine. nih.govnih.gov

Van der Waals Forces: The aromatic rings of the ligand make extensive, close-contact van der Waals interactions with the sugar-phosphate walls of the groove. nih.gov

Electrostatic Interactions: The cationic amidine groups interact favorably with the negatively charged phosphate (B84403) backbone of DNA, further stabilizing the complex. mdpi.com

The precise fit and constellation of these interactions determine the stability of the ligand-DNA complex. Even molecules with shapes that are not perfectly complementary to the groove's curvature can bind strongly by optimizing these dynamic hydrogen bond networks. acs.orgnih.gov

| Interaction Type | Groups Involved (Ligand) | Groups Involved (DNA) | Significance |

| Hydrogen Bonding | Amidine N-H | Adenine N3, Thymine O2 | Primary determinant of sequence recognition and binding specificity. |

| Electrostatic | Cationic Amidine Group | Phosphate Backbone | Provides strong, non-specific attraction and stabilizes the complex. |

| Van der Waals | Aromatic Rings | Sugar-Phosphate Walls | Contributes to binding affinity through close surface-to-surface contacts. |

This interactive table summarizes the key non-covalent forces involved in benzimidamide binding to the DNA minor groove.

Intercalation is an alternative DNA binding mode where a planar, aromatic molecule inserts itself between adjacent base pairs of the DNA double helix. nih.govnih.gov This insertion causes a local unwinding of the helix and an increase in the distance between base pairs, leading to significant structural distortion. oup.com While 3,4-Diaminobenzimidamide is primarily considered a groove binder, it is noteworthy that some related diamidine compounds, such as Berenil, have been reported to act as intercalators at higher concentrations, suggesting a multi-mode binding potential. nih.govoup.com The ability to intercalate is typically associated with flat, polycyclic aromatic systems that can stack effectively with the DNA bases. researchgate.net

Topoisomerases are essential enzymes that manage the topological states of DNA, such as supercoiling, by transiently cleaving and resealing the DNA strands. nih.gov This process involves the formation of a temporary covalent bond between the enzyme and the DNA, creating a "cleavable complex". nih.gov Many DNA-binding agents, particularly intercalators, exert their biological effects by trapping this complex. brandeis.edu By binding to the DNA-enzyme interface, the small molecule inhibitor prevents the re-ligation of the DNA strand, leading to an accumulation of permanent strand breaks. While this is a known mechanism for many DNA-interactive agents, specific studies detailing the interaction of 3,4-Diaminobenzimidamide hydrochloride with topoisomerases are not prominent in the literature.

Aromatic diamidines exhibit a strong preference for binding to AT-rich regions of the DNA minor groove. researchgate.netnih.gov This selectivity arises from two main structural features of DNA:

Groove Width: The minor groove is inherently narrower in AT-rich tracts compared to GC-rich regions, providing a snugger, more complementary fit for the crescent-shaped ligands. nih.gov

Steric Hindrance: Guanine (B1146940) possesses an exocyclic amino group (N2) that protrudes into the minor groove. This group acts as a steric block, preventing deep penetration of the ligand and disrupting the formation of optimal hydrogen bonds with the floor of the groove. mdpi.comnih.gov Inosine, which is identical to guanine but lacks this N2-amino group, shows facilitated binding with some proteins, underscoring the importance of this steric factor. nih.gov

The binding affinity of these compounds can be dramatically different for various sequences. Thermal denaturation studies, which measure the increase in the DNA melting temperature (ΔTm) upon ligand binding, are often used to quantify this preference.

| DNA Sequence Context | Relative Binding Affinity (Typical for Diamidines) | Rationale |

| A/T-rich (e.g., AAATTT) | High | Narrow minor groove, optimal H-bonding sites, no steric hindrance. nih.gov |

| Mixed AT/GC (e.g., AAAGTTT) | Intermediate to Low | Presence of G·C base pair introduces steric hindrance from guanine-N2. nih.gov |

| G/C-rich (e.g., GGGCCC) | Very Low / Negligible | Wide minor groove, steric hindrance, and electrostatic repulsion prevent effective binding. acs.org |

This interactive table illustrates the typical sequence selectivity of aromatic diamidines.

Host-Guest Chemistry and Inclusion Complex Formation

Host-guest chemistry involves the formation of a complex between a large 'host' molecule with a structural cavity and a smaller 'guest' molecule that fits within it. wikipedia.org This encapsulation is driven by non-covalent forces and can significantly alter the guest's properties, such as its solubility and stability. nih.gov

Common host molecules include cyclodextrins (toroidal oligosaccharides with a hydrophobic interior) and calixarenes (macrocycles made of phenolic units). nih.govscispace.com Although specific studies detailing the formation of inclusion complexes with 3,4-Diaminobenzimidamide hydrochloride as the guest are scarce, its molecular structure suggests it is a viable candidate. The aromatic benzene (B151609) ring could be encapsulated within the hydrophobic cavity of a host like β-cyclodextrin, driven by the hydrophobic effect. nih.gov Such complexation could be used to modulate its physicochemical properties. The formation of these complexes is a dynamic equilibrium and can be characterized by determining the complex stability constant. nih.gov

| Host Molecule | Cavity Type | Potential Guest Interactions with 3,4-Diaminobenzimidamide |

| Cyclodextrins | Hydrophobic Interior, Hydrophilic Exterior | The benzimidazole (B57391) ring could be included in the nonpolar cavity. |

| Calixarenes | Hydrophobic Cavity, Modifiable Rims | The aromatic portion could fit into the cavity, with potential for electrostatic interactions with functionalized rims. |

| Cucurbiturils | Hydrophobic Cavity, Carbonyl Portals | The guest could be encapsulated, with the cationic amidine group interacting with the polar carbonyl portals. |

This interactive table outlines potential host molecules for 3,4-Diaminobenzimidamide and the nature of the likely interactions.

Self-Assembly Phenomena and Directed Supramolecular Architectures

Self-assembly is the spontaneous organization of individual molecules into ordered, stable, non-covalently bonded structures. nih.gov The process is governed by the interplay of various interactions, including hydrogen bonding, π-π stacking between aromatic rings, electrostatic forces, and hydrophobic effects. nih.gov

Molecules like 3,4-Diaminobenzimidamide hydrochloride possess all the necessary features for self-assembly. The planar aromatic ring is conducive to π-π stacking, while the multiple amino and amidine groups provide a rich network of hydrogen bond donors and acceptors. These interactions could direct the molecules to assemble into well-defined supramolecular architectures, such as nanofibers, nanorods, or sheets. researchgate.net While specific research on the self-assembly of this particular compound is not widely reported, studies on other small peptides and aromatic compounds show that such processes can lead to the formation of functional materials, including hydrogels for drug delivery or scaffolds for tissue engineering. nih.gov The final structure is dictated by the fine balance of attractive and repulsive forces between the constituent molecules.

Anion Recognition and Sensing Strategies

The unique structural characteristics of 3,4-Diaminobenzimidamide hydrochloride, featuring a benzimidazole core with amino and amidine functionalities, suggest its potential as a receptor for anion recognition and sensing. While direct research on the anion binding properties of 3,4-Diaminobenzimidamide hydrochloride is not extensively documented in publicly available literature, the broader family of benzimidazole-based compounds has been widely explored for this purpose. mdpi.comnih.govias.ac.inresearchgate.net The principles derived from these studies offer significant insights into the potential mechanisms by which 3,4-Diaminobenzimidamide hydrochloride could interact with and detect anionic species.

The primary mechanism for anion recognition by benzimidazole derivatives typically involves the formation of hydrogen bonds between the N-H protons of the benzimidazole ring and the target anion. ias.ac.inresearchgate.net The presence of additional hydrogen bond donors, such as the amino groups in 3,4-Diaminobenzimidamide hydrochloride, would likely enhance the binding affinity and selectivity for certain anions. The positive charge on the protonated amidine group can further facilitate anion binding through electrostatic interactions.

Sensing strategies often rely on monitoring the changes in the photophysical properties of the benzimidazole-containing molecule upon anion binding. These changes can manifest as a shift in the absorption or fluorescence spectrum, or a change in the color of the solution (colorimetric sensing). mdpi.com

Detailed Research Findings from Analogous Benzimidazole-Based Systems:

Several studies on benzimidazole-derivatives have demonstrated their efficacy as anion sensors. For instance, a BODIPY derivative functionalized with a benzimidazole group has been shown to be a selective colorimetric sensor for the hydrogen sulfate (B86663) anion (HSO₄⁻). mdpi.com The interaction with HSO₄⁻ induced a distinct color change from pink to yellow. mdpi.com

In another example, a triarylboron-functionalized bisbenzimidazole was investigated for its anion sensing capabilities. nih.gov This compound exhibited fluorescence and was found to bind with anions such as fluoride (B91410) (F⁻) and cyanide (CN⁻), with binding constants in the range of 10⁴ to 10⁵ M⁻¹. nih.gov The binding events were monitored through NMR, absorption, and emission spectroscopy. nih.gov

Furthermore, a novel benzimidazole-based ligand has been synthesized and shown to be an efficient receptor for fluoride and cyanide anions, causing noticeable changes in its chemical shift and optical signals. ias.ac.in The utility of benzimidazole derivatives extends to the detection of metal ions, which in turn can be used for indirect anion sensing. For example, a benzimidazole-based fluorescent sensor for Cu²⁺ could subsequently detect phosphate anions through a displacement approach. researchgate.net

The following interactive data table summarizes the anion recognition and sensing properties of various benzimidazole-based compounds, providing a reference for the potential capabilities of 3,4-Diaminobenzimidamide hydrochloride.

| Benzimidazole Derivative | Target Anion(s) | Sensing Strategy | Binding Constant (Kₐ) |

| BODIPY-benzimidazole | HSO₄⁻ | Colorimetric | Not Reported |

| Triarylboron-bisbenzimidazole | F⁻, CN⁻ | Fluorescence | 6.3 × 10⁴ - 8.3 × 10⁴ M⁻¹ (for F⁻) |

| Novel benzimidazole ligand | F⁻, CN⁻ | Spectroscopic (UV-Vis, Fluorescence, NMR) | Not Reported |

| Benzimidazole-based imine | Cu²⁺ (primary), Phosphate (secondary) | Fluorescence (Displacement) | Not Reported |

These examples from related compounds underscore the potential of the benzimidazole scaffold, and by extension 3,4-Diaminobenzimidamide hydrochloride, in the design of new anion recognition and sensing agents. The specific selectivity and sensitivity would, of course, be dependent on the final molecular design and the experimental conditions.

Mechanistic Studies of Enzyme Interactions by 3,4 Diaminobenzimidamide Hydrochloride Derivatives

Elucidation of Enzyme Inhibition Mechanisms

The primary mechanism by which benzamidine (B55565) derivatives inhibit enzymes is through competitive inhibition, where the inhibitor molecule directly competes with the substrate for binding to the active site of the enzyme. nih.govtribioscience.comwikipedia.org

Competitive Inhibition Kinetics and Binding Modes

Benzamidine and its derivatives are classic examples of competitive inhibitors, particularly for trypsin-like serine proteases. nih.govtribioscience.comwikipedia.org These enzymes have a substrate-binding pocket that accommodates the side chain of arginine or lysine residues. The positively charged amidinium group of benzamidine mimics the guanidinium group of arginine, allowing it to bind tightly within this specificity pocket. scielo.br This binding is often stabilized by electrostatic interactions with a conserved aspartate residue at the bottom of the S1 pocket and hydrophobic interactions with the surrounding residues. scielo.br

The inhibitory activity of benzamidine derivatives is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. A lower Ki value indicates a more potent inhibitor. Structure-activity relationship (SAR) studies have shown that modifications to the benzamidine scaffold can significantly impact inhibitory potency and selectivity. For instance, a study on a series of 52 benzamidine derivatives against boar sperm acrosin revealed that all derivatives were more potent than the parent benzamidine (Ki = 4.0 x 10-6 M), with one derivative exhibiting a Ki value of 4.5 x 10-8 M. nih.gov

The table below summarizes the Ki values for selected benzamidine derivatives against various serine proteases.

| Derivative | Enzyme | Ki (μM) |

| Benzamidine | Trypsin-like protease (A. gemmatalis) | 11.2 |

| Berenil | Trypsin-like protease (A. gemmatalis) | 32.4 |

| Pentamidine | Plasmin | 2.1 ± 0.8 |

| Pentamidine | Thrombin | 4.5 ± 2.3 |

| Pentamidine | tPA | 43 ± 9.7 |

| AMB | Plasmin | 1074 ± 19 |

| AMB | Thrombin | 344 ± 33 |

| AMB | tPA | 5209 ± 161 |

Non-Competitive and Uncompetitive Inhibition Modalities

Based on the available scientific literature, the primary and well-documented mechanism of action for benzamidine and its derivatives is competitive inhibition. There is currently a lack of substantial evidence to suggest that they act through non-competitive or uncompetitive inhibition modalities.

Irreversible and Time-Dependent Inhibition Mechanisms

The interaction of benzamidine derivatives with serine proteases is generally characterized as reversible. tribioscience.comwikipedia.org There is no significant evidence in the reviewed literature to indicate that they commonly act as irreversible or time-dependent inhibitors.

Mechanism-Based ("Suicide") Inhibition Pathways

Mechanism-based, or "suicide," inhibition involves the enzymatic conversion of the inhibitor into a reactive species that then irreversibly inactivates the enzyme. This mechanism has not been reported for benzamidine derivatives in the context of serine protease inhibition.

Structural Determinants of Enzyme-Ligand Complex Formation

X-ray crystallography has been instrumental in elucidating the structural basis of the interaction between benzamidine derivatives and serine proteases. nih.govmdpi.combiologiachile.cl These studies have confirmed that the benzamidine moiety binds in the S1 specificity pocket of the enzyme. The amidinium group forms a salt bridge with the carboxylate of the conserved Asp189 residue at the base of the pocket, a key interaction for anchoring the inhibitor. scielo.br

The aromatic ring of the benzamidine inhibitor is typically involved in hydrophobic interactions with the side chains of residues lining the S1 pocket, such as tyrosine and tryptophan. researcher.life The specific substitutions on the benzamidine ring determine the compound's selectivity for different proteases by influencing how it fits into and interacts with the unique architecture of each enzyme's active site. nih.gov

Kinetic Characterization of Enzyme Modulation

The kinetic characterization of enzyme inhibition by benzamidine derivatives is crucial for understanding their potency and mechanism of action. The inhibition constant, Ki, is a key parameter determined from enzyme kinetic studies. nih.govscielo.brnih.gov For competitive inhibitors, the Ki value can be determined by analyzing the effect of the inhibitor on the Michaelis-Menten constant (Km) of the substrate. In the presence of a competitive inhibitor, the apparent Km for the substrate increases, while the maximum reaction velocity (Vmax) remains unchanged.

Kinetic studies on trypsin-like proteases from the gut of Anticarsia gemmatalis revealed that benzamidine and its analog berenil exhibited linear competitive inhibition with Ki values of 11.2 µM and 32.4 µM, respectively. scielo.br These studies provide quantitative measures of the affinity of these inhibitors for the active site of the enzyme and are essential for the development of more effective and selective inhibitors.

Coordination Chemistry and Metal Complexation of 3,4 Diaminobenzimidamide Hydrochloride

Design and Synthesis of Novel Metal Chelates and Coordination Complexes

The design of novel metal complexes with 3,4-Diaminobenzimidamide (B1311413) hydrochloride as a precursor hinges on its reactive functional groups. The ortho-disposed diamino groups on the benzene (B151609) ring are primary sites for coordination and can be readily modified to create more complex, multidentate ligands. A predominant strategy involves the template synthesis or condensation reaction of the diamino moiety with various aldehydes or ketones. This approach leads to the formation of Schiff base ligands, which are known for their versatility and strong coordinating ability with a wide range of metal ions. royalliteglobal.comresearchgate.netcumhuriyet.edu.tr

For instance, the reaction of a similar compound, 3,4-diaminobenzophenone (B196073), with salicylaldehyde (B1680747) derivatives results in symmetrical diimino tetradentate Schiff base ligands. researchgate.net These ligands can then be reacted with metal salts (e.g., chlorides or acetates of Co(II), Ni(II), Cu(II), Zn(II)) in a suitable solvent like methanol (B129727) or ethanol (B145695) to yield the corresponding metal complexes. royalliteglobal.comcumhuriyet.edu.trresearchgate.net The reaction mixture is typically refluxed for several hours, during which the complex precipitates and can be isolated by filtration. royalliteglobal.com

The general synthetic route can be depicted as:

Ligand Synthesis: Condensation of 3,4-Diaminobenzimidamide with a selected carbonyl compound (e.g., substituted salicylaldehyde, diketone) in a 1:2 molar ratio to form a tetradentate Schiff base ligand.

Complexation: Reaction of the synthesized ligand with a metal(II) salt in an appropriate solvent. The stoichiometry of the reaction, typically 1:1 (ligand:metal), leads to the formation of the metal chelate. researchgate.net

This methodology allows for the systematic tuning of the ligand's steric and electronic properties by choosing different carbonyl precursors, which in turn influences the geometry and stability of the resulting metal complexes. researchgate.net The products are often colored, solid materials that can be characterized by various spectroscopic and analytical methods. royalliteglobal.com

Ligand Field Theory and Electronic Structure Analysis of Complexes

Ligand Field Theory (LFT) is a model that combines aspects of molecular orbital theory and crystal field theory to describe the electronic structure and bonding in coordination complexes. researchgate.net It provides a framework for understanding the splitting of the metal's d-orbitals upon coordination by ligands. For complexes derived from 3,4-Diaminobenzimidamide-based ligands, the geometry of the complex is a critical determinant of the d-orbital splitting pattern.

Assuming the formation of a tetradentate Schiff base ligand, coordination with a metal ion such as Ni(II) or Cu(II) typically results in a square planar or a distorted octahedral geometry. royalliteglobal.comresearchgate.net In an octahedral field, the five degenerate d-orbitals of the metal ion split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (the ligand field splitting energy).

The electronic structure of these complexes is influenced by:

The Metal Ion: The identity of the metal and its oxidation state affect the magnitude of Δo.

The Ligand: The nature of the donor atoms (in this case, azomethine nitrogen and potentially phenolic oxygen) determines the strength of the ligand field. Strong-field ligands cause a larger Δo, favoring low-spin complexes, while weak-field ligands result in a smaller Δo and high-spin complexes for d⁴-d⁷ metal ions. nih.gov

The electronic spectra (UV-Vis) of these complexes provide experimental evidence for these energy levels. The observed absorption bands are typically assigned to d-d transitions (electrons moving between the split d-orbitals) and charge-transfer transitions (electron movement between metal-based and ligand-based orbitals). For example, Ni(II) complexes with Schiff base ligands derived from 3,4-diaminobenzophenone often exhibit bands corresponding to the transitions from the ³A₂g ground state to excited states like ³T₂g(F), ³T₁g(F), and ³T₁g(P), which is characteristic of an octahedral geometry. scirp.org

Spectroscopic and Structural Characterization of Metal-Benzimidamide Complexes

The elucidation of the structure and bonding in metal complexes of 3,4-Diaminobenzimidamide derivatives relies on a combination of spectroscopic and structural analysis techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. Upon complexation, characteristic changes in the vibrational frequencies are observed.

ν(C=N): The stretching frequency of the azomethine (C=N) group, formed during Schiff base synthesis, typically shifts to a lower wavenumber upon coordination to the metal ion. This shift indicates the involvement of the azomethine nitrogen in bonding. scirp.org

ν(N-H): The stretching vibrations of the primary amino groups of the original diamine would disappear upon successful Schiff base formation.

ν(M-N): The formation of a new bond between the metal and the nitrogen donor atoms gives rise to new, low-frequency bands in the far-IR region of the spectrum. scirp.org

Table 1: Representative IR Spectral Data (cm⁻¹) for a Schiff Base Ligand and its Metal Complexes (based on similar systems)

| Compound | ν(O-H) | ν(C=N) Azomethine | ν(C-O) Phenolic | ν(M-N) |

|---|---|---|---|---|

| Ligand (L) | ~3400 | ~1625 | ~1280 | - |

| [Cu(L)] | - | ~1605 | ~1310 | ~515 |

| [Ni(L)] | - | ~1608 | ~1315 | ~520 |

| [Co(L)] | - | ~1602 | ~1308 | ~510 |

Electronic (UV-Vis) Spectroscopy: As mentioned in section 5.2, UV-Vis spectra reveal d-d and charge-transfer transitions. The position and intensity of these bands provide information about the coordination geometry (e.g., octahedral vs. tetrahedral) and the nature of the metal-ligand bonding. royalliteglobal.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II), and sometimes Ni(II) in a square planar geometry), ¹H and ¹³C NMR spectroscopy can confirm the ligand structure and its coordination. The disappearance of the labile phenolic proton signal (if present in the Schiff base) and shifts in the resonances of protons near the coordination sites provide clear evidence of complex formation. royalliteglobal.comnih.gov

Catalytic Applications of Metal-3,4-Diaminobenzimidamide Hydrochloride Complexes in Organic Transformations

Metal complexes derived from ligands containing benzimidazole (B57391) or related diamino scaffolds are recognized for their significant catalytic activity in a variety of organic transformations. nih.gov The ease with which the electronic and steric properties of these ligands can be modified allows for the fine-tuning of the catalyst's performance. researchgate.net

Complexes based on 3,4-Diaminobenzimidamide are expected to be effective catalysts in several key reactions:

Cross-Coupling Reactions: Benzimidazole-based N-heterocyclic carbene (NHC) complexes of metals like nickel and palladium have shown high efficacy in Suzuki, Heck, and Kumada coupling reactions. researchgate.netacs.org These reactions are fundamental for the formation of carbon-carbon bonds. A Ni(II) complex with a chelating benzimidazole-based carbene, for instance, has been shown to catalyze the Kumada coupling of aryl chlorides and bromides. acs.org

Oxidation Reactions: Copper-benzimidazole complexes have been investigated as catalysts for the oxidation of alcohols to aldehydes and ketones, which are crucial transformations in synthetic chemistry. nih.gov

Hydrogenation and Transfer Hydrogenation: Ruthenium(II) complexes with Schiff base ligands have demonstrated activity in transfer hydrogenation reactions, a process with broad industrial applications. rsc.org

The catalytic cycle typically involves the metal center switching between different oxidation states. The ligand plays a crucial role in stabilizing these states and facilitating substrate binding and product release. The presence of the diamino functionality in the precursor ligand offers a handle for creating robust, multidentate ligand systems that can enhance catalyst stability and turnover numbers.

Studies on Redox Properties of Metal-Bound Systems

The presence of the aromatic diamine system suggests that ligands derived from 3,4-Diaminobenzimidamide may be "redox-active" or "non-innocent." This means the ligand itself can participate in electron transfer processes, not just the central metal ion. nih.govrsc.org This behavior leads to complexes with rich and tunable electrochemical properties.

The redox behavior of these metal complexes is typically investigated using cyclic voltammetry (CV). nih.govresearchgate.net A CV experiment can reveal the potentials at which the complex is oxidized or reduced. For complexes with redox-active ligands, multiple, often reversible, redox events can be observed. These can be attributed to:

Metal-centered redox changes (e.g., M(II)/M(III) or M(II)/M(I)). rsc.org

Ligand-centered redox changes , where the ligand is oxidized or reduced. nih.govnih.gov

For example, studies on rhodium complexes with diamidobenzene ligands show that the ligands act as electron reservoirs, and their oxidation potentials are heavily influenced by the substituents on the nitrogen atoms. nih.govrsc.org Similarly, iron and cobalt complexes with benzimidazole-based ligands have been shown to be electroactive, with colors that change depending on the oxidation state of both the metal and the ligand, a property known as electrochromism. rsc.org

Table 2: Representative Electrochemical Data for Metal Complexes with Redox-Active Diamino/Benzimidazole Ligands

| Complex Type | Redox Process | Potential (V vs. reference) | Assignment |

|---|---|---|---|

| [Rh(diamidobenzene)] | Oxidation 1 | Variable (-0.1 to +0.7) | Ligand-based (L/L•+) |

| [Rh(diamidobenzene)] | Oxidation 2 | > +1.0 | Ligand-based (L•+/L2+) or Metal-based |

| [Fe(benzimidazole)] | Oxidation | ~ +0.8 | Fe(II) → Fe(III) |

| [Fe(benzimidazole)] | Reduction | ~ -1.4 | Fe(II) → Fe(I) |

| [Co(benzimidazole)] | Oxidation | ~ +0.2 | Co(II) → Co(III) |

This ability to store and transfer electrons within the ligand framework, in addition to the metal's d-orbitals, opens up possibilities for designing novel redox switches and catalysts where the reactivity can be controlled by an external potential. nih.gov

Advanced Spectroscopic and Computational Characterization of 3,4 Diaminobenzimidamide Hydrochloride and Its Interactions

High-Resolution Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)

Advanced spectroscopic techniques are indispensable for moving beyond simple confirmation of identity to a detailed understanding of a molecule's three-dimensional structure, conformational dynamics, and interactions with biological targets.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Multi-dimensional NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. While specific multi-dimensional NMR studies on 3,4-Diaminobenzimidamide (B1311413) hydrochloride are not widely published, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) would provide significant insights into its conformation.

For instance, a 2D ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons, helping to assign the protons on the benzene (B151609) ring and the side chain. An HSQC experiment would correlate the protons to their directly attached carbon atoms, aiding in the unambiguous assignment of the ¹³C spectrum. The most critical experiment for conformational analysis, NOESY, would identify protons that are close in space, even if they are not directly bonded. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints for building a 3D model of the molecule's preferred conformation in solution. Such studies on related peptide structures have successfully elucidated their conformations in various environments. nih.gov

Illustrative NMR Data for 3,4-Diaminobenzimidamide Hydrochloride:

The following table represents hypothetical ¹H and ¹³C NMR chemical shift assignments for 3,4-Diaminobenzimidamide hydrochloride in a solvent like DMSO-d₆. Actual experimental values would be necessary for a definitive assignment.

| Atom Number | ¹H Chemical Shift (ppm) (Hypothetical) | ¹³C Chemical Shift (ppm) (Hypothetical) |

| 1 | - | 118.0 |

| 2 | - | 135.0 |

| 3 | 5.50 (s, 2H, -NH₂) | 115.0 |

| 4 | 5.80 (s, 2H, -NH₂) | 125.0 |

| 5 | 6.80 (d, 1H) | 110.0 |

| 6 | 7.00 (d, 1H) | 112.0 |

| 7 (C=NH) | 8.50 (br s, 2H, =NH₂) | 165.0 |

| 8 (-NH₂) | 9.00 (br s, 2H, -NH₂) | - |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Interactions

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly sensitive to changes in bond strength and local environment, making them ideal for studying intermolecular interactions.

In the context of 3,4-Diaminobenzimidamide hydrochloride, FT-IR spectroscopy would show strong absorptions for the N-H stretching vibrations of the primary amine and imine groups, as well as for the C=N and C-N bonds. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide clear signals for the aromatic ring vibrations. When this compound interacts with a target molecule, such as a protein, shifts in the positions and intensities of these vibrational bands can indicate which functional groups are involved in the binding. For example, a shift in the N-H stretching frequency upon binding could suggest the formation of a hydrogen bond. Studies on similar heterocyclic compounds have effectively used these techniques to understand intermolecular interactions. nih.govchemicalbook.com

Expected Vibrational Frequencies for 3,4-Diaminobenzimidamide Hydrochloride:

| Functional Group | FT-IR Frequency Range (cm⁻¹) (Expected) | Raman Frequency Range (cm⁻¹) (Expected) |

| N-H Stretch (Amine) | 3400-3200 | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 | 3100-3000 |

| C=N Stretch (Imine) | 1680-1620 | 1680-1620 |

| C=C Stretch (Aromatic) | 1600-1450 | 1600-1450 |

| N-H Bend (Amine) | 1650-1580 | - |

| C-N Stretch | 1350-1250 | 1350-1250 |

Note: This table presents expected frequency ranges and is for illustrative purposes.

Electronic Absorption (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Binding Studies

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For 3,4-Diaminobenzimidamide hydrochloride, the aromatic benzimidazole (B57391) core would give rise to characteristic absorption bands in the UV region. Upon binding to a macromolecule, changes in the local environment of the chromophore can lead to shifts in the absorption maximum (solvatochromism) or changes in molar absorptivity (hyperchromism or hypochromism), which can be used to quantify binding affinities.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary and tertiary structure of chiral molecules, such as proteins. bldpharm.comambeed.com While 3,4-Diaminobenzimidamide hydrochloride itself is achiral, its binding to a chiral macromolecule can induce a CD signal in the absorption region of the small molecule (an induced CD spectrum). This phenomenon is a definitive indicator of binding and can provide information about the conformation of the ligand in the binding pocket. Furthermore, changes in the far-UV CD spectrum of a protein upon ligand binding can reveal alterations in its secondary structure.

Advanced Mass Spectrometry for Complex Characterization

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) coupled with high-resolution analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), are essential for the characterization of non-covalent complexes. chembiosci.commdpi.com

In the study of 3,4-Diaminobenzimidamide hydrochloride, high-resolution MS could be used to precisely determine its mass and confirm its elemental composition. More advanced applications would involve studying its non-covalent interactions with target proteins. By using gentle ionization techniques like ESI, the intact protein-ligand complex can be transferred into the gas phase, and its mass can be measured. This allows for the determination of the stoichiometry of the complex. Tandem mass spectrometry (MS/MS) experiments on the isolated complex can provide further information about the binding interface by inducing fragmentation and analyzing the resulting product ions.

Computational Chemistry and Theoretical Modeling

Computational methods are increasingly used to complement experimental data, providing insights into molecular properties and interactions at an atomic level of detail.

Molecular Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. A docking study of 3,4-Diaminobenzimidamide hydrochloride with a target protein would involve generating a multitude of possible binding poses and scoring them based on their steric and electrostatic complementarity. This can identify key interactions, such as hydrogen bonds and pi-stacking, that stabilize the complex.

Molecular dynamics (MD) simulations can then be used to refine the docked pose and to study the dynamic behavior of the complex over time. An MD simulation of the 3,4-Diaminobenzimidamide hydrochloride-protein complex in a simulated physiological environment would provide information on the stability of the binding mode, the flexibility of the ligand in the binding site, and the conformational changes induced in the protein upon binding. The trajectory from an MD simulation can also be used to calculate the free energy of binding, providing a theoretical estimate of the binding affinity. Such computational approaches have been widely applied in drug discovery to understand the interactions of small molecules with their biological targets.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, vibrational frequencies, and energies of molecular orbitals (HOMO and LUMO). Such calculations would be invaluable for understanding the reactivity and kinetic stability of 3,4-Diaminobenzimidamide hydrochloride.

Furthermore, DFT is instrumental in mapping reaction pathways by locating transition states and calculating activation energies. This allows for the prediction of the most likely mechanisms for chemical reactions involving the compound. For instance, DFT calculations could elucidate the pathways of its synthesis, degradation, or its interaction with biological targets. While general DFT methodologies are well-established, specific studies applying them to 3,4-Diaminobenzimidamide hydrochloride are absent from the scientific literature. nih.govpsu.edu

Ab Initio and Semi-Empirical Methods for Reaction Mechanism Elucidation

Ab initio and semi-empirical methods are alternative computational approaches to study molecular properties and reaction mechanisms. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data, offering high accuracy at a significant computational cost. nih.gov Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster and suitable for larger molecular systems. researchgate.net

These methods could be employed to corroborate DFT findings or to provide initial insights into the reaction mechanisms of 3,4-Diaminobenzimidamide hydrochloride. For example, they could be used to model the tautomeric forms of the molecule or to study the energetics of its protonation states. However, no published research has utilized these methods for the detailed elucidation of reaction mechanisms specifically for 3,4-Diaminobenzimidamide hydrochloride.

Quantitative Structure-Activity Relationship (QSAR) Studies (Molecular Descriptors and Predictive Models)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. psu.edu These models rely on the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. mdpi.com

For a compound like 3,4-Diaminobenzimidamide hydrochloride, QSAR studies would be highly beneficial for predicting its potential therapeutic activities and for designing new derivatives with improved properties. This would involve compiling a dataset of similar compounds with known activities, calculating a range of molecular descriptors (e.g., electronic, steric, and lipophilic properties), and then using statistical methods to build a predictive model. While QSAR studies have been conducted on related classes of compounds such as aminobenzimidazole and 2,5-diaminobenzophenone derivatives, no such studies have been reported for 3,4-Diaminobenzimidamide hydrochloride itself. nih.govnih.govtu-dortmund.de

Data Tables

Due to the absence of specific research data for 3,4-Diaminobenzimidamide hydrochloride in the scientific literature, no data tables with detailed research findings can be generated at this time.

Applications of 3,4 Diaminobenzimidamide Hydrochloride in Materials Science and Analytical Chemistry

Utilization as a Monomer or Building Block in Polymer Chemistry

The presence of two primary aromatic amine groups makes 3,4-diaminobenzimidamide (B1311413) hydrochloride a strong candidate as a monomer for the synthesis of high-performance polymers. Aromatic diamines are fundamental building blocks for various thermally stable polymers, such as polyimides and polybenzimidazoles (PBIs).

Polybenzimidazoles, in particular, are a class of polymers known for their exceptional thermal and chemical stability. nih.gov They are typically synthesized through the polycondensation of aromatic tetraamines with dicarboxylic acids or their derivatives. While 3,4-diaminobenzimidamide hydrochloride is a diamine, its benzimidazole (B57391) core could be incorporated into polymer backbones to enhance specific properties. For instance, the benzimidazole ring is known to contribute to high thermal stability and mechanical strength in polymers. nih.govdtic.mil The synthesis of polyimides containing benzimidazole rings has been shown to yield materials with excellent thermal stability and low coefficients of thermal expansion. acs.org

The general scheme for the polymerization of a diamine with a dianhydride to form a polyimide involves a two-step process: formation of a poly(amic acid) followed by thermal or chemical cyclodehydration. The incorporation of the benzimidazole moiety from 3,4-diaminobenzimidamide hydrochloride could impart unique solubility characteristics and intermolecular interactions, such as hydrogen bonding, which can influence the polymer's processability and final properties. nih.gov

Table 1: Potential Polymer Architectures Incorporating 3,4-Diaminobenzimidamide Hydrochloride

| Polymer Class | Co-monomer | Potential Polymer Properties |

| Polyimides | Aromatic Dianhydrides (e.g., PMDA, BPDA) | High thermal stability, good mechanical properties, potentially improved solubility due to the benzimidamide group. |

| Polyamides | Aromatic Diacid Chlorides (e.g., Terephthaloyl chloride) | Good thermal resistance, high strength, potential for hydrogen bonding influencing chain packing. |

| Polybenzimidazoles (modified) | Aromatic Dicarboxylic Acids (e.g., Isophthalic acid) | Enhanced thermal and chemical stability, potential for proton conductivity. dtu.dk |

Integration into Novel Functional Materials (e.g., Organic Frameworks, Gels)

The rigid structure and multiple functional groups of 3,4-diaminobenzimidamide hydrochloride make it an intriguing building block for the construction of porous functional materials like covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers with well-defined structures. The diamine functionality of 3,4-diaminobenzimidamide hydrochloride allows for its potential use as a linker in the synthesis of imine-linked or amide-linked COFs. The benzimidazole and amidine groups could line the pores of the resulting COF, introducing specific functionalities for applications such as gas storage, separation, and catalysis. researchgate.netchemmethod.comnih.gov For example, benzimidazole-containing linkers have been used to create COFs with ionic liquid moieties, which have shown promise in CO2 conversion. nih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the benzimidazole ring and the amine/amidine groups can act as coordination sites for metal ions, suggesting the potential of 3,4-diaminobenzimidamide hydrochloride as a ligand in the synthesis of MOFs. MOFs constructed from benzimidazole-based ligands have been investigated for applications such as selective gas sorption and luminescence. nih.gov The incorporation of this specific ligand could lead to MOFs with unique pore environments and functionalities.

Gels: While less explored, the ability of the molecule to form strong hydrogen bonds through its amine, amidine, and benzimidazole N-H groups suggests its potential to act as a gelling agent for certain solvents, forming supramolecular gels. These materials could find applications in areas such as controlled release and as templates for the synthesis of other materials.

Development of Advanced Chemosensors and Probes for Non-Biological Analytes

The benzimidazole scaffold is a well-known fluorophore and its derivatives have been extensively investigated as chemosensors for the detection of various analytes, particularly metal ions. tandfonline.com The electron-rich nature of the 3,4-diaminobenzimidamide hydrochloride molecule, combined with its potential to coordinate with metal ions, makes it a promising candidate for the development of fluorescent and colorimetric sensors.

The sensing mechanism of benzimidazole-based probes often relies on processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding of an analyte. researchgate.net For instance, the coordination of a metal ion to the nitrogen atoms of the benzimidazole and/or the amino groups could alter the electronic properties of the molecule, leading to a change in its fluorescence or absorption spectrum. Benzimidazole derivatives have been successfully employed as fluorescent probes for the detection of copper ions. researchgate.net

Table 2: Potential Sensing Applications for 3,4-Diaminobenzimidamide Hydrochloride-Based Sensors

| Analyte | Potential Sensing Mechanism | Type of Sensor |

| Heavy Metal Ions (e.g., Cu²⁺, Fe³⁺) | Coordination leading to fluorescence quenching or enhancement (PET/ICT) | Fluorescent/Colorimetric nih.govmdpi.comnih.govmdpi.com |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to changes in absorption or emission | Colorimetric/Fluorometric |

| pH | Protonation/deprotonation of amine and benzimidazole groups affecting electronic transitions | pH Probe |

Furthermore, the molecule could be incorporated into electrochemical sensors. The electroactive nature of the aromatic amine and benzimidazole groups suggests that they could be used to modify electrode surfaces for the electrochemical detection of non-biological analytes. researchgate.netnih.govresearchgate.net

Role in Non-Clinical Analytical Method Development and Detection Strategies

In the realm of analytical chemistry, 3,4-diaminobenzimidamide hydrochloride can be a target for method development or a tool in detection strategies.

As an analyte, developing robust analytical methods for its quantification is crucial for quality control if it were to be used in industrial applications. High-performance liquid chromatography (HPLC) is a common technique for the analysis of benzimidazole derivatives. ptfarm.plnih.gov A stability-indicating HPLC method could be developed to determine the purity of 3,4-diaminobenzimidamide hydrochloride and to monitor its degradation products under various stress conditions. researchgate.net Gas chromatography-mass spectrometry (GC-MS) could also be a viable technique, potentially after derivatization of the polar amine groups. nih.gov

As a reagent, the diamine functionality could be exploited for derivatization of other molecules to facilitate their detection. For example, it could react with aldehydes or ketones to form fluorescent Schiff bases, enabling the sensitive detection of these carbonyl compounds.

Future Research Trajectories and Interdisciplinary Perspectives

Unexplored Synthetic Avenues and Derivatization Potentials

The synthesis of 3,4-Diaminobenzimidamide (B1311413) hydrochloride is not yet widely documented in scientific literature, presenting an immediate opportunity for synthetic chemistry exploration. Drawing parallels from the synthesis of related compounds, such as 4-aminobenzamidine (B1203292) dihydrochloride (B599025) and 3,3'-diaminobenzidine, several potential synthetic routes can be envisioned.

A plausible approach could start from 3,4-diaminobenzonitrile (B14204). This precursor could potentially be converted to the corresponding imidate hydrochloride by reaction with an alcohol in the presence of hydrogen chloride gas, followed by ammonolysis to yield the target amidine hydrochloride. rsc.orggoogle.com Another strategy could involve the reduction of a nitro-substituted precursor, a common method in the synthesis of aromatic amines. wikipedia.org For instance, a dinitro- or nitro-amino-benzonitrile could be synthesized and subsequently reduced to form the 3,4-diamino functionality, followed by conversion of the nitrile to the amidine.

The true potential of 3,4-Diaminobenzimidamide hydrochloride lies in its derivatization. The ortho-diamine functionality is a versatile handle for constructing a variety of heterocyclic systems, such as benzimidazoles, quinoxalines, and other related structures. wikipedia.org The amidine group, on the other hand, can be a key player in directing interactions with biological targets or in the formation of coordination complexes.

Future research could focus on:

Selective Functionalization: Developing methods for the selective acylation, alkylation, or sulfonylation of one or both amino groups to create a library of novel derivatives.

Heterocycle Formation: Exploring the condensation reactions of the ortho-diamine with various aldehydes, ketones, and dicarbonyl compounds to generate a diverse range of fused heterocyclic systems.

Amidine Modification: Investigating the modification of the amidine group to tune its basicity and coordinating properties.

A systematic exploration of these derivatization strategies could lead to new compounds with tailored electronic, steric, and bioactive properties.

Emergent Roles in Advanced Catalysis and Reaction Design

The unique structural features of 3,4-Diaminobenzimidamide hydrochloride suggest its potential as a ligand or a precursor to ligands in advanced catalysis. The presence of multiple nitrogen donor atoms—two primary amines and the amidine group—makes it an attractive candidate for coordinating with a variety of metal centers.

The ortho-diamine moiety can act as a bidentate ligand, a motif that has been successfully employed in a range of catalytic transformations. For example, palladium complexes of ligands derived from diamines have shown remarkable activity in cross-coupling reactions. nih.gov Furthermore, the amidine group can also participate in metal coordination, potentially leading to tridentate or bridging ligand systems.

Future research in this area could investigate:

Ligand Synthesis: The synthesis of novel ligands by reacting 3,4-Diaminobenzimidamide hydrochloride with various organic scaffolds to create tailored electronic and steric environments around a metal center.

Catalyst Screening: The evaluation of metal complexes of these new ligands in a variety of catalytic reactions, such as C-N and C-S bond formation, hydrogenations, and oxidations. nih.gov

Asymmetric Catalysis: The development of chiral derivatives of 3,4-Diaminobenzimidamide for use in asymmetric catalysis, a critical area in modern synthetic chemistry.

The modular nature of this compound, allowing for derivatization at multiple sites, offers a powerful platform for the rational design of new and efficient catalysts.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, such as metal-organic frameworks (MOFs) and functionalized polymers, are at the forefront of materials science. The ability of 3,4-Diaminobenzimidamide hydrochloride to act as a versatile building block, with its multiple coordination sites and potential for hydrogen bonding, makes it a prime candidate for integration into these advanced materials. mdpi.comresearchgate.net

The ortho-diamine and amidine functionalities can serve as robust linkers in the construction of MOFs. nih.govmdpi.com These materials are renowned for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. By incorporating 3,4-Diaminobenzimidamide hydrochloride as a linker, it may be possible to introduce specific functionalities into the pores of the MOF, such as basic sites for CO2 capture or catalytic centers. nih.gov

Furthermore, this compound could be used to functionalize the surface of inorganic materials like silica (B1680970) or carbon nanotubes, or be incorporated as a monomer in the synthesis of functional polymers. nih.govnih.gov Such hybrid materials could exhibit enhanced thermal stability, mechanical properties, and novel electronic or optical characteristics. nih.govresearchgate.net

Future research directions include:

MOF Synthesis and Characterization: The use of 3,4-Diaminobenzimidamide and its derivatives as organic linkers for the synthesis of novel MOFs with tailored pore sizes and functionalities. mdpi.com

Surface Functionalization: The grafting of 3,4-Diaminobenzimidamide onto the surface of nanoparticles and other inorganic substrates to create new composite materials.

Polymer Synthesis: The incorporation of this compound as a monomer or cross-linker in the synthesis of advanced polymers with enhanced properties.

Novel Mechanistic Insights in Chemical Biology Beyond Enzyme Inhibition

While benzamidine (B55565) itself is a well-known inhibitor of serine proteases, the unique structure of 3,4-Diaminobenzimidamide hydrochloride opens the door to exploring more complex and novel roles in chemical biology. nih.gov The presence of the ortho-diamine moiety in close proximity to the benzamidine group could lead to new binding modes and interactions with biological macromolecules.

This compound could serve as a scaffold for the development of chemical probes to study biological processes. For example, the amino groups could be functionalized with fluorophores or other reporter groups to enable the visualization of its interactions with proteins or nucleic acids. nih.gov Such probes could be invaluable tools for understanding the mechanisms of drug action and for identifying new therapeutic targets.

Potential research avenues in this area include:

Design of Bioactive Molecules: The synthesis of derivatives of 3,4-Diaminobenzimidamide hydrochloride and the evaluation of their activity against a range of biological targets beyond serine proteases.

Development of Chemical Probes: The creation of fluorescently labeled or otherwise tagged derivatives to study their localization and interactions within living cells. nih.gov

Mechanistic Studies: The use of these probes to elucidate the molecular mechanisms of biological processes, such as protein-protein interactions or enzyme catalysis.

Potential for Rational Design of Chemically Responsive Systems (Non-Biological)

The development of chemically responsive systems, or chemosensors, is a rapidly growing field with applications in environmental monitoring, industrial process control, and diagnostics. The structure of 3,4-Diaminobenzimidamide hydrochloride makes it an excellent platform for the design of novel chemosensors. rsc.org

The ortho-diamine functionality can act as a binding site for a variety of analytes, including metal ions and anions. Upon binding, a change in the electronic properties of the molecule can occur, leading to a detectable signal, such as a change in color or fluorescence. The amidine group can also participate in analyte recognition and can influence the signaling mechanism.

Future research in this domain could focus on:

Design and Synthesis of Chemosensors: The creation of new chemosensors by incorporating 3,4-Diaminobenzimidamide hydrochloride into larger chromophoric or fluorophoric systems.

Analyte Recognition Studies: The investigation of the binding properties of these chemosensors towards a range of analytes to determine their selectivity and sensitivity.

Development of Sensing Platforms: The integration of these chemosensors into practical sensing devices, such as test strips or portable electronic noses.

The rational design of such systems, based on a thorough understanding of the structure-property relationships of 3,4-Diaminobenzimidamide derivatives, holds significant promise for the development of next-generation sensing technologies.

Q & A

Basic Research Questions

Q. What are the critical safety considerations for handling 3,4-Diaminobenzimidamide hydrochloride in laboratory settings?

- Methodological Answer:

- Ventilation: Use local exhaust ventilation and work in well-ventilated areas to minimize inhalation risks.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved N95 masks) if dust generation is possible .

- Fire Safety: Avoid open flames, sparks, or electrostatic discharge. Use ABC powder or foam for fire suppression; water jets are not recommended due to dust dispersion risks .

- Spill Management: Contain spills mechanically, avoid flushing into drains, and dispose of contaminated materials as hazardous waste .

Q. How can researchers ensure the stability of 3,4-Diaminobenzimidamide hydrochloride during storage?

- Methodological Answer:

- Storage Conditions: Store in a cool, dry place (20–25°C) away from oxidizers and incompatible materials. Use airtight containers to prevent moisture absorption .

- Dust Mitigation: Regularly clean storage areas to prevent fine dust accumulation, which may pose explosion risks under specific conditions .

- Stability Monitoring: Periodically assess purity via HPLC or UV-Vis spectroscopy to detect degradation products .

Q. What analytical techniques are recommended for characterizing 3,4-Diaminobenzimidamide hydrochloride?

- Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column and UV detection at 254 nm.

- Structural Confirmation: Employ H/C NMR and FT-IR spectroscopy to verify molecular structure and functional groups .

- Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) for accurate molecular weight determination .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for 3,4-Diaminobenzimidamide hydrochloride?

- Methodological Answer:

- Data Triangulation: Compare results from in vitro (e.g., Ames test for mutagenicity) and in vivo (rodent acute toxicity studies) assays.

- Dose-Response Studies: Conduct repeated-dose toxicity tests (OECD 407) to clarify conflicting classifications (e.g., eye irritation vs. non-classified status in GHS) .

- Literature Review: Cross-reference with structurally analogous compounds (e.g., benzimidamide derivatives) to infer potential toxicological pathways .

Q. What experimental design considerations are critical for assessing the compound’s biological activity?

- Methodological Answer:

- Target Selection: Prioritize enzyme targets (e.g., proteases) based on structural analogs’ activity, such as HIV protease inhibition observed in related benzimidamides .

- Assay Optimization: Use fluorescence-based kinetic assays to measure IC values under physiologically relevant pH (7.4) and temperature (37°C).

- Controls: Include positive controls (e.g., ritonavir for HIV protease) and vehicle controls (DMSO ≤0.1%) to validate results .

Q. How should researchers address gaps in ecotoxicological data for this compound?

- Methodological Answer:

- Persistence Testing: Perform OECD 301 biodegradation tests to evaluate environmental half-life.

- Aquatic Toxicity: Use Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201) .

- Computational Modeling: Apply QSAR models (e.g., ECOSAR) to predict ecotoxicity endpoints when empirical data are lacking .

Data Contradiction Analysis

Q. How to interpret conflicting flammability data (non-flammable vs. dust explosion risks)?

- Methodological Answer:

- Contextual Factors: The compound itself is not classified as flammable, but enriched fine dust (particle size <500 µm) can form explosive mixtures in air .

- Mitigation: Use antistatic equipment, minimize dust generation via wet handling, and conduct explosion risk assessments per ATEX guidelines .

Methodological Tables

Key Notes

- Direct data on 3,4-Diaminobenzimidamide hydrochloride is limited; inferences are drawn from structurally related compounds (e.g., benzimidamides, arylhydrochlorides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products